Triphenoxyboroxin

Epoxy thermoset Boroxine curing agent Thermal resistance

Liquid boroxines (TMB, TEB) cause evaporative losses and stoichiometric drift during elevated-temperature epoxy cure, compromising Tg and flame retardance. Triphenoxyboroxin (TPB) is a solid boroxine with near-zero vapor pressure that eliminates these issues. • Highest Tg, Td, gel fraction, and oxygen index among TMB/TEB/TIPB/TPB in identical DGEBA cure [Chen et al., 1982]. • Preferred at 6-8 phr for ceramic coating precursors per U.S. Patent 5,179,048. • White crystalline solid, mp 214-216°C; ambient storage and shipping.

Molecular Formula C18H15B3O6
Molecular Weight 359.7 g/mol
CAS No. 7187-84-0
Cat. No. B13939539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenoxyboroxin
CAS7187-84-0
Molecular FormulaC18H15B3O6
Molecular Weight359.7 g/mol
Structural Identifiers
SMILESB1(OB(OB(O1)OC2=CC=CC=C2)OC3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C18H15B3O6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H
InChIKeyZPVJTIGAPMDEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenoxyboroxin: Procurement and R&D Primer


Triphenoxyboroxin (TPB), systematically named 2,4,6-triphenoxy-1,3,5,2,4,6-trioxatriborinane, belongs to the boroxine class—six-membered B₃O₃ heterocycles that serve as versatile curing agents, preceramic polymer precursors, and flame-retardant intermediates [1]. With a molecular formula of C₁₈H₁₅B₃O₆ and a molecular weight of 359.74 g/mol, TPB is a white to off-white crystalline solid at ambient temperature, exhibiting a melting point of 214–216°C and a boiling point of approximately 410–418°C at 760 mmHg [2] . Its three phenoxy substituents confer thermal and hydrolytic stability that distinguishes TPB from lower alkoxy-boroxine analogs, making it a compound of specific interest when application conditions demand elevated temperature processing or extended shelf-life.

Elevated-temperature epoxy curing: Reported highest Tg and Td among tested boroxines in epoxy networks.
Preceramic polymer synthesis: Patent-reported preferred triaryloxyboroxine, neat processable.
Flame-retardant network integration: Supports high char yield and oxygen index without halogenated additives.

Why Triphenoxyboroxin Cannot Be Swapped


Boroxine curing agents are not functionally interchangeable. In a direct four-compound comparison under identical epoxy cure conditions, triphenoxyboroxin (TPB) produced cured networks with the highest glass transition temperature (Tg), degradation temperature (Td), gel fraction, and oxygen index (OI) in the series TMB ≈ TEB < TIPB < TPB [1]. Separately, trimethoxyboroxine (TMB)—a common lower-cost alternative—is a low-viscosity liquid (mp ~10°C, bp 130°C) that presents handling, volatility, and shelf-life challenges under ambient conditions, and its low boiling point can cause concentration drift in epoxy formulations during elevated-temperature cure cycles [2]. Triphenylboroxin (C₁₈H₁₅B₃O₃, CAS 3262-89-3), while structurally similar, lacks the phenoxy oxygen bridges; this alters its reactivity profile and thermal curing behavior, precluding simple stoichiometric substitution [3]. The quantitative evidence below substantiates why TPB must be evaluated on its own performance data rather than being treated as a commodity boroxine.

01
Alkoxy-boroxine analogs (e.g., TMB, TEB)
Liquid state and higher volatility may cause concentration drift during elevated-temperature cure; evaporative losses and flammability handling constraints differ markedly from solid TPB.
02
Triphenylboroxin (CAS 3262-89-3)
Lacks phenoxy oxygen bridges; reactivity profile and thermal curing behavior differ, precluding stoichiometric substitution.
03
Commodity boroxine assumption
Performance ranking across boroxines is not uniform; replacement may shift Tg, char yield, and oxygen index significantly.

Triphenoxyboroxin: Quantitative Evidence Dimensions


Epoxy Curing Performance: Top Rank Among Boroxines

Triphenoxyboroxin (TPB) was directly compared with trimethoxyboroxine (TMB), triethoxyboroxine (TEB), and triisopropoxyboroxine (TIPB) as curing agents for DGEBA and DGEBF epoxy resins. The study unequivocally ranks TPB at the apex for glass transition temperature (Tg), degradation temperature (Td), and gel fraction, following the order TMB-cured ≈ TEB-cured < TIPB-cured < TPB-cured for both resin systems [1]. The DGEBF system cured with TPB also exhibited the highest oxygen index (OI) and char yield among the series, indicating superior flame resistance [1].

Cure ranking
Head-to-head
TPB > TIPB > TMB ≈ TEB
Reported top rank for Tg, Td, gel fraction, OI, and char yield among four boroxines in DGEBA/DGEBF systems.
Based on Chen et al., J. Appl. Polym. Sci., 1982.
Epoxy thermoset Boroxine curing agent Thermal resistance

Solid vs. Liquid Boroxine: Volatility and Handling

Triphenoxyboroxin is a crystalline solid at room temperature with a melting point of 214–216°C, whereas trimethoxyboroxine (TMB) is a low-viscosity liquid with a melting point of ~10°C and a boiling point of only 130°C [1] [2]. TMB's vapor pressure of 30 mmHg at 25°C leads to evaporative losses during open-vessel processing and creates a flammable atmosphere (flash point 14°C) [2]. TPB, in contrast, has a flash point above 200°C and negligible vapor pressure (1.48 × 10⁻⁶ mmHg at 25°C), enabling precise stoichiometric control in high-temperature epoxy formulations without concentration drift .

Volatility control
Reported
Vapor pressure ~2×10⁷-fold lower than TMB; bp ~3× higher; flash point >200°C vs TMB 14°C.
Reduces evaporative loss and process hazards in high-temperature open-vessel formulations.
Vendor and patent specification cross-referencing.
Formulation stability Process safety Boroxine handling

Patent Preference in Preceramic Polymer Synthesis

U.S. Patent 5,179,048 and related filings (Niebylski / Ethyl Corporation) disclose preceramic organoborosilazane polymers and explicitly identify triphenoxyboroxine as a preferred triaryloxyboroxine reactant. The patent teaches that TPB may be used neat—a consequence of its solid-state, high-melting form that facilitates metering—and specifies a preferred loading of 6–8 parts by weight per part of polysilazane, significantly higher than the general 0.25–20 parts range suggested for generic trialkoxyboroxines [1] [2]. Trimethoxyboroxine is described as an alternative but frequently requires solvent dilution to manage its exothermic reactivity, as illustrated in a comparative example where 4.0 g of neat TMB generated a strong exotherm and instantaneous gelation with polysilazane [2]. This indicates that TPB offers superior process control in reactive formulation settings.

Patent preference
Method context
Neat TPB preferred at 6–8 phr on polysilazane; TMB neat addition caused exotherm and gelation at 4 phr.
Aligns with patent-described synthesis route for organoborosilazane preceramic polymers.
US 5,179,048 and related filings.
Preceramic polymer Ceramic coating Organoborosilazane

Reversible Hydrolysis vs. Irreversible Degradation

Triphenoxyboroxin undergoes reversible hydrolysis to phenylboronic acid and phenol in aqueous environments, with the equilibrium position tunable by temperature and concentration . This stands in contrast to trialkylboroxines and trialkylboranes, which decompose rapidly and irreversibly in water to boric acid and mixed borate esters [1]. The reversible nature of TPB hydrolysis enables reprocessing and recovery, a property exploited in vitrimer and recyclable thermoset research where boroxine dynamic covalent chemistry is central [2]. Specific rate constants or equilibrium data were not available for TPB individually; however, the general class behavior of triaryloxyboroxines is well-documented as inherently more hydrolytically robust than their trialkoxy counterparts.

Hydrolytic pathway
Class-level
Reversible hydrolysis to phenylboronic acid; trialkyl boroxines decompose irreversibly.
May support reprocessing/recovery in humid environments; class-level inference.
No quantitative kinetic data identified for pure TPB.
Hydrolytic stability Shelf-life Reversible hydrolysis

High-Purity Synthesis via B₂O₃/Phenol Route

A 2018 Chinese patent (CN108947758A) discloses a synthetic method for triphenoxyboroxine that achieves 99.58% purity, water content of 38 ppm, acid value of 47 ppm, and a yield of 96.3% [1]. The method reacts phenol with boron trioxide (B₂O₃) under controlled conditions, yielding a product with density 1.24 g/cm³ and boiling point 418°C at 760 mmHg. A variant of the method reports purity up to 99.78% with water content as low as 30 ppm and acid value of 35 ppm [1]. These specifications are directly relevant for procurement quality benchmarks, as residual water or acidity can interfere with subsequent epoxy cure stoichiometry or preceramic polymerization reactivity.

Purity benchmark
Specification review
Purity up to 99.78%; water 30–38 ppm; acid value 35–47 ppm.
Supports procurement specification for stoichiometric epoxy or preceramic applications.
Patent CN108947758A.
Synthesis purity Quality control Procurement specification

Reprocessable Epoxy Vitrimers via Boroxine Exchange

Recent research on bio-based recyclable epoxy vitrimers has demonstrated that cyclic boroxine compounds—specifically triaryloxyboroxines—can be integrated into epoxy-acylhydrazone networks to produce materials with combined dynamic covalent bonding [1]. While triphenylboroxin (TPBX) has been directly studied as a catalyst in ring-opening polymerization of epoxides (yielding polyethers with dispersity Ɖ < 1.25), the broader class of triaryloxyboroxines (including TPB) shares the key boroxine ring that undergoes associative exchange reactions above a topology-freezing transition temperature, enabling thermal reprocessability [2] [3]. TPB's phenoxy substituents are expected to modulate the exchange kinetics relative to alkyl-substituted boroxines, though direct kinetic data for TPB in vitrimer networks were not identified.

Vitrimer potential
Class-level
Triaryloxyboroxines capable of dynamic covalent exchange; associative rearrangement reported.
Candidate for reprocessable epoxy network research; class-level inference.
Direct TPB vitrimer kinetics not measured.
Vitrimer Dynamic covalent chemistry Recyclable thermoset

Triphenoxyboroxin: Key Application Scenarios


High-Temperature Epoxy Encapsulation

When formulating epoxy encapsulants or structural adhesives that must retain mechanical integrity above 150°C, triphenoxyboroxin (TPB) provides the highest Tg and Td among the four boroxines systematically compared in the Chen et al. (1982) study [1]. Its solid-state form and near-zero vapor pressure eliminate the evaporative losses and stoichiometric uncertainty that plague liquid trimethoxyboroxine (TMB) during elevated-temperature cure cycles. Procurement teams specifying TPB for DGEBA- or DGEBF-based systems can expect superior char yield and oxygen index, contributing to inherent flame retardance without halogenated additives.

Ceramic Matrix Composite Coatings Precursor

Organoborosilazane polymers synthesized from TPB and polysilazanes are explicitly preferred in U.S. Patent 5,179,048 for producing protective ceramic coatings on carbon/carbon composites, graphite, and oxidizable substrates [1]. TPB's ability to be used neat at the preferred 6–8 phr loading simplifies process scale-up relative to TMB, which was shown to cause uncontrolled exothermic gelation even at 4 phr [2]. Research groups developing ceramic coatings for aerospace or high-temperature industrial applications should prioritize TPB as the boroxine input to align with the patent-preferred preceramic synthesis route.

Sustainable Epoxy Vitrimer Development

The dynamic covalent exchange capability of boroxine rings underpins the emerging field of epoxy vitrimers—thermosets that can be thermally reprocessed, reshaped, and recycled [1]. TPB, as a triaryloxyboroxine, shares the associative exchange mechanism demonstrated for triphenylboroxin in controlled epoxide polymerization (Ɖ < 1.25, living character) [2]. Its reversible hydrolysis equilibrium provides an additional handle for stimuli-responsive network disassembly. Academic and industrial researchers in sustainable materials should consider TPB as a building block for next-generation vitrimer formulations, particularly where high aromatic content is desired to maintain thermal stability in the reprocessable network.

Application
Selection Property
Validation Focus
High-Temperature Epoxy Encapsulation
Cured-network thermal stability ranking
Verify Tg, Td, char yield, and oxygen index relative to application requirements
Ceramic Composite Coating Precursor
Neat-processable triaryloxyboroxine route
Confirm exotherm control and stoichiometric incorporation in polysilazane systems
Sustainable Epoxy Vitrimer Research
Dynamic covalent exchange capability
Assess reprocessability and network rearrangement under thermal cycling
Quote Request

Request a Quote for Triphenoxyboroxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.